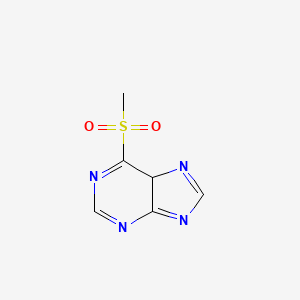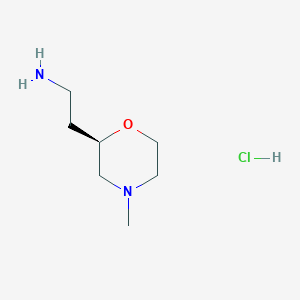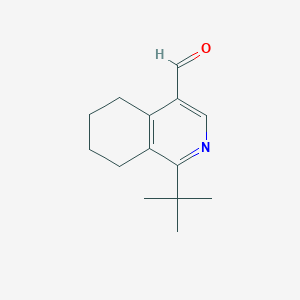![molecular formula C9H13N B15218472 1-Ethynyl-6-azaspiro[2.5]octane](/img/structure/B15218472.png)
1-Ethynyl-6-azaspiro[2.5]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethynyl-6-azaspiro[25]octane is a unique chemical compound characterized by its spirocyclic structure, which includes an ethynyl group and an azaspiro moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethynyl-6-azaspiro[2.5]octane typically involves the annulation of cyclopentane or four-membered rings. One common method includes the reaction of cyclohexanone with ammonia and sodium hypochlorite, which is a highly exothermic process requiring precise control of reaction conditions . Another approach involves the electrochemical cascade assembling of heterocyclic ketones and malononitrile .
Industrial Production Methods: Industrial production of this compound often employs continuous-flow synthesis techniques to enhance efficiency and safety. This method involves the use of microreaction systems that allow for precise control of temperature, reaction time, and phase separation .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethynyl-6-azaspiro[2.5]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents.
Substitution: The ethynyl group allows for substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols.
Applications De Recherche Scientifique
1-Ethynyl-6-azaspiro[2.5]octane has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Ethynyl-6-azaspiro[2.5]octane involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can participate in covalent bonding with active sites, while the spirocyclic structure provides rigidity and specificity in binding. This compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparaison Avec Des Composés Similaires
2-Azaspiro[3.4]octane: Shares a similar spirocyclic structure but differs in the size and arrangement of the rings.
1-Oxa-2-azaspiro[2.5]octane: Contains an oxygen atom in the spirocyclic ring, offering different chemical properties and reactivity.
Uniqueness: 1-Ethynyl-6-azaspiro[2.5]octane is unique due to its ethynyl group, which provides additional reactivity and potential for functionalization. This makes it a valuable compound for the synthesis of diverse chemical entities and the exploration of new biological activities .
Propriétés
Formule moléculaire |
C9H13N |
|---|---|
Poids moléculaire |
135.21 g/mol |
Nom IUPAC |
2-ethynyl-6-azaspiro[2.5]octane |
InChI |
InChI=1S/C9H13N/c1-2-8-7-9(8)3-5-10-6-4-9/h1,8,10H,3-7H2 |
Clé InChI |
AWIFVBBXYGSODS-UHFFFAOYSA-N |
SMILES canonique |
C#CC1CC12CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


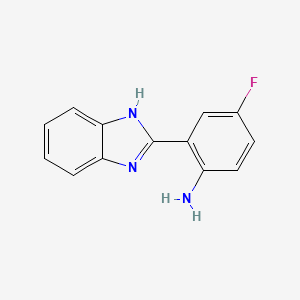
![2-(5-Oxaspiro[3.5]nonan-8-yl)ethan-1-amine](/img/structure/B15218404.png)
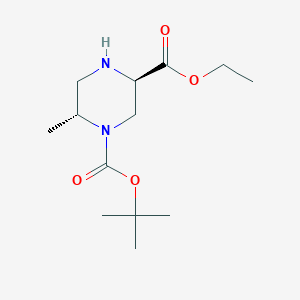
![(1S,4R,6R)-1-Methyl-4-((E)-6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B15218419.png)
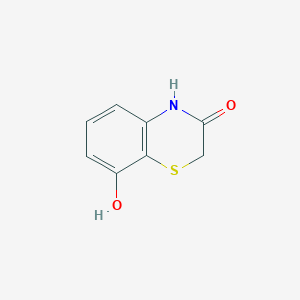
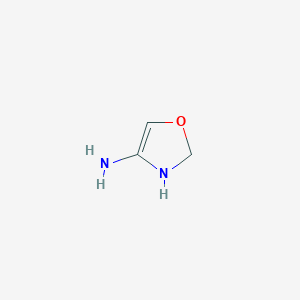
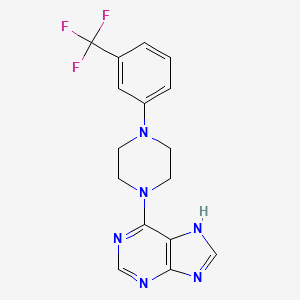
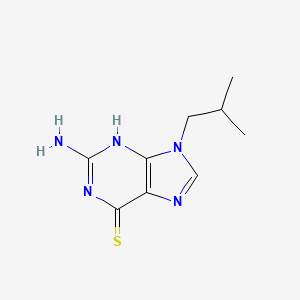
![2-Phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-6-yl]acetamide](/img/structure/B15218464.png)
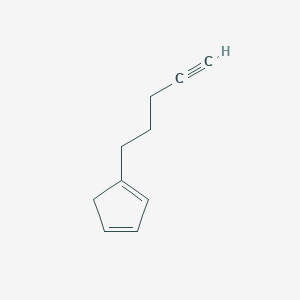
![3,4-dichloro-N-[(2,4-diaminoquinazolin-6-yl)methyl]benzamide](/img/structure/B15218475.png)
